molecular formula C9H7ClO B6182177 2-chloro-1-ethynyl-3-methoxybenzene CAS No. 2648963-01-1

2-chloro-1-ethynyl-3-methoxybenzene

Cat. No.: B6182177
CAS No.: 2648963-01-1
M. Wt: 166.6
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Description

2-Chloro-1-ethynyl-3-methoxybenzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-ethynyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-ethynyl-3-methoxybenzene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Another synthetic route involves the Sonogashira coupling reaction, where 2-chloro-3-iodoanisole reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. This method provides a more direct approach to introducing the ethynyl group onto the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced catalysts can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethynyl-3-methoxybenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The chlorine and methoxy groups on the benzene ring can participate in further substitution reactions, such as nitration or sulfonation.

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.

Common Reagents and Conditions

    Chlorination: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)

    Sonogashira Coupling: Palladium catalyst, copper co-catalyst, acetylene derivative

    Nitration: Nitric acid (HNO3), sulfuric acid (H2SO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Major Products Formed

    Nitration: Formation of nitro derivatives

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of various substituted benzene derivatives

Scientific Research Applications

2-Chloro-1-ethynyl-3-methoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical structure.

    Material Science: Utilized in the creation of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-chloro-1-ethynyl-3-methoxybenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroanisole: Similar structure but lacks the ethynyl group.

    1-Ethynyl-3-methoxybenzene: Similar structure but lacks the chlorine atom.

    2-Chloro-1-ethynylbenzene: Similar structure but lacks the methoxy group.

Uniqueness

2-Chloro-1-ethynyl-3-methoxybenzene is unique due to the presence of all three functional groups (chlorine, ethynyl, and methoxy) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2648963-01-1

Molecular Formula

C9H7ClO

Molecular Weight

166.6

Purity

95

Origin of Product

United States

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